4-Iodo-1-chloromethylnaphthalene
Description
Properties
Molecular Formula |
C11H8ClI |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
1-(chloromethyl)-4-iodonaphthalene |
InChI |
InChI=1S/C11H8ClI/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
AURFKYCRNSSKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methylnaphthalene
- Substituent : Methyl group (-CH₃) at the 1-position.
- Properties : The methyl group is electron-donating, increasing lipophilicity and reducing reactivity compared to halogenated derivatives.
- Toxicity : The 2024 Toxicological Profile highlights that methylnaphthalenes exhibit lower acute toxicity but may cause respiratory irritation and hemolytic anemia in chronic exposure scenarios .
- Applications : Primarily used as a solvent or in industrial processes.
1-Nitronaphthalene
This compound
- Substituents : Iodo (-I) at the 4-position and chloromethyl (-CH₂Cl) at the 1-position.
- Properties : The iodine atom increases molecular weight and polarizability, while the chloromethyl group serves as a reactive site for nucleophilic substitution. These features may elevate its toxicity compared to methyl or nitro derivatives.
Toxicity and Handling
| Compound | CAS Number | Key Substituents | Molecular Weight (g/mol) | Toxicity Profile | Applications |
|---|---|---|---|---|---|
| 1-Methylnaphthalene | 90-12-0 | -CH₃ | 142.20 | Respiratory irritation, hemolytic anemia | Industrial solvent |
| 1-Nitronaphthalene | 86-57-7 | -NO₂ | 173.17 | Mutagenic, skin/eye irritation | R&D use only |
| This compound | N/A | -I, -CH₂Cl | ~302.51* | Predicted higher toxicity (unverified) | Organic synthesis (inferred) |
*Calculated based on substituent addition to naphthalene (128.17 g/mol).
Reactivity and Stability
- 1-Methylnaphthalene : Stable under standard conditions due to the inert methyl group.
- 1-Nitronaphthalene : Reactive in nitration or reduction reactions; unstable under strong light or heat .
- This compound : Expected to undergo nucleophilic substitution at the chloromethyl site and participate in iodine-mediated coupling reactions. Susceptible to degradation under UV exposure due to the C-I bond’s photolability.
Research Findings and Limitations
While direct data on this compound are absent in the provided evidence, trends from analogous compounds suggest:
Toxicity : Halogenated naphthalenes (e.g., iodinated or chlorinated) likely pose higher health risks than methyl or nitro derivatives due to reactive substituents .
Reactivity : The chloromethyl group may render the compound more versatile in synthesis but require stringent handling protocols.
Gaps: No carcinogenicity or ecotoxicity data are available for this compound, necessitating further study.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Iodo-1-chloromethylnaphthalene, and how can purity be validated?
- Methodology :
- Synthesis : Adapt protocols from analogous naphthalene derivatives. For example, outlines the synthesis of 1-chloromethylnaphthalene derivatives using reagents like formaldehyde, HCl, and phosphoric acid. For iodination, introduce iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions) .
- Purification : Use column chromatography (silica gel) with hexane/ethyl acetate gradients. Validate purity via melting point analysis (e.g., 1-chloromethylnaphthalene derivatives in had melting points between 80–120°C) and HPLC with UV detection .
- Characterization : Confirm structure via FT-IR (C-Cl stretch ~600–800 cm⁻¹; C-I ~500 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm; CH₂Cl at δ ~4.5 ppm), and elemental analysis (C, H, N, Cl, I) .
Q. How can researchers systematically locate existing toxicological or pharmacological data for this compound?
- Methodology :
- Database Searches : Follow strategies in , which recommends PubMed, TOXCENTER, and NIH RePORTER using CAS numbers, synonyms (e.g., "naphthalene derivatives"), and MeSH terms ("toxicokinetics," "gene expression"). Include grey literature (theses, government reports) via NTRL and TSCATS .
- Inclusion Criteria : Filter studies by route (oral, dermal, inhalation), species (mammals), and outcomes (hepatic/renal effects, carcinogenicity) as per Table B-1 in .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
- Methodology :
- Partitioning Studies : Assess log Kow (octanol-water coefficient) via shake-flask experiments. Compare with naphthalene derivatives (log Kow ~3.5–4.5) in .
- Degradation Kinetics : Conduct photolysis (UV-Vis light) and hydrolysis (pH 4–9 buffers) experiments. Use LC-MS to track degradation products. Cross-reference with ’s "Transformation and degradation" framework for polyaromatic hydrocarbons .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (pH, temperature) causing discrepancies. Validate using OECD Test Guidelines 111 (hydrolysis) and 316 (photolysis) .
Q. What experimental design principles minimize bias in toxicological studies of this compound?
- Methodology :
- Randomization and Blinding : Use stratified randomization for dose groups (e.g., low/medium/high) and conceal allocation ( , Table C-7) .
- Outcome Reporting : Adhere to WHO guidelines ( ) for standardized toxicity grading (e.g., hepatic histopathology scores). Ensure all endpoints (mortality, organ weights) are pre-registered .
- Risk of Bias Assessment : Apply ’s confidence tiers. For example, exclude studies with "Very Low Initial Confidence" (≤1 "yes" in Table C-6/C-7) .
Q. How can mechanistic studies elucidate the antifungal activity of this compound derivatives?
- Methodology :
- In Vitro Assays : Use microdilution (CLSI M38) against Aspergillus/Candida. Compare IC₅₀ values to ’s 1-chloromethylnaphthalene derivatives (e.g., MIC ~50–200 µg/mL) .
- Mode of Action : Perform proteomics (LC-MS/MS) to identify target proteins. Cross-reference with naphthalene derivatives’ inhibition of ergosterol biosynthesis .
- Resistance Studies : Serial passage fungi under sub-MIC exposure. Track mutations via whole-genome sequencing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
